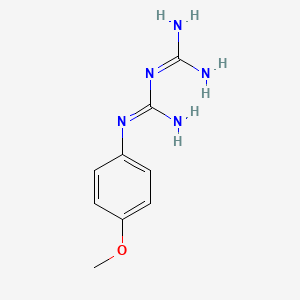

p-Methoxyphenylbiguanide

Description

Historical Context of Biguanide (B1667054) Research and Development

The journey of biguanide research began centuries ago with the use of the French lilac or goat's rue plant (Galega officinalis) in medieval European folk medicine to treat symptoms associated with what is now known as diabetes mellitus, such as frequent urination. news-medical.netnih.gov The plant was also employed to induce perspiration during plague epidemics and to increase milk production in livestock. news-medical.net However, its toxicity prevented widespread agricultural use. news-medical.net

The scientific investigation into Galega officinalis in the late 19th and early 20th centuries led to the isolation of its active ingredient, galegine, a guanidine (B92328) derivative responsible for the plant's blood-glucose-lowering effects. news-medical.netnih.gov This discovery spurred the synthesis of several related compounds. In the 1920s, the first synthetic biguanide, Synthalin, was developed, but it was later discontinued (B1498344) due to toxicity. numberanalytics.comnumberanalytics.com

The mid-20th century saw a resurgence of interest in biguanides, leading to the development of phenformin (B89758) and buformin (B1668040) in the 1950s. numberanalytics.com These became successful drugs but were eventually withdrawn from many markets because of a significant risk of lactic acidosis. numberanalytics.comlgcstandards.com

A pivotal moment in biguanide history was the development of metformin (B114582). First synthesized in the 1920s and its glucose-lowering ability noted in animal studies in 1929, its clinical potential was initially overlooked. lgcstandards.com It was rediscovered in the 1940s during research into antimalarial drugs. lgcstandards.com In 1957, Jean Sterne reported its successful use in treating type 2 diabetes in patients. news-medical.netnih.gov Owing to its superior safety profile compared to its predecessors, metformin was approved for use in the United Kingdom in 1958 and in the United States in 1995. numberanalytics.com It has since become a first-line therapy for type 2 diabetes worldwide. nih.gov

| Year/Era | Key Development |

| Medieval Times | Use of Galega officinalis (Goat's Rue) in folk medicine for diabetes-like symptoms. news-medical.net |

| 1918 | Guanidine, found in Galega officinalis, is shown to lower blood glucose. lgcstandards.com |

| 1920s | The first synthetic biguanide, Synthalin, is developed but later withdrawn due to toxicity. numberanalytics.comnumberanalytics.com |

| 1929 | Metformin is first shown to lower blood glucose in animal models. lgcstandards.com |

| 1950s | Phenformin and buformin are introduced as treatments for diabetes. numberanalytics.com |

| 1957 | French diabetologist Jean Sterne publishes the first clinical study of metformin for diabetes. news-medical.netnih.gov |

| 1958 | Metformin is approved for use in the United Kingdom. numberanalytics.com |

| 1970s | Phenformin and buformin are largely withdrawn from markets due to the risk of lactic acidosis. numberanalytics.comlgcstandards.com |

| 1995 | Metformin receives approval from the U.S. Food and Drug Administration (FDA). nih.govnumberanalytics.com |

| 2000s-Present | Research expands into metformin's potential applications beyond diabetes, including in oncology. nih.govnumberanalytics.com |

The Biguanide Scaffold as a Privileged Structure in Medicinal Chemistry

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple, distinct biological targets. scielo.brcambridgemedchemconsulting.com These scaffolds appear in a variety of drugs with different therapeutic uses and often possess favorable physicochemical properties. scielo.brufrj.br

The biguanide scaffold, characterized by two connected guanidine groups, is considered a privileged structure. jneonatalsurg.com This is evidenced by the wide array of biological activities exhibited by compounds containing this framework. While most famously associated with antidiabetic agents like metformin, the biguanide structure is integral to drugs with antimalarial, antiviral, antibacterial, and anticancer properties. jneonatalsurg.comontosight.ai

The structure's versatility stems from its ability to interact with diverse enzymes and receptors involved in various metabolic and cellular pathways. jneonatalsurg.com The electron-rich, π-conjugated system of the biguanide moiety is crucial for its chemical interactions and biological functions. jneonatalsurg.com Its basic nature allows for the formation of salts, which can enhance solubility and bioavailability. jneonatalsurg.com The capacity of this single structural motif to serve as a foundation for developing drugs against a wide range of diseases underscores its status as a privileged scaffold in drug discovery.

| Biological Activity | Description |

| Antidiabetic | The most well-known application, primarily by decreasing liver glucose production and increasing insulin (B600854) sensitivity. numberanalytics.com |

| Antimalarial | Guanidine-based compounds like proguanil (B194036) were developed as antimalarials, and this research contributed to the rediscovery of metformin. lgcstandards.com |

| Anticancer | There is significant research into the anti-tumoral potential of biguanides, particularly metformin, in various cancers. nih.gov |

| Antiviral | The biguanide class has been investigated for potential antiviral properties. ontosight.ai |

| Antibacterial | Research has explored the antibacterial effects of biguanide compounds. ontosight.ai |

| Antifungal | The biguanide scaffold has been incorporated into compounds studied for antifungal activity. jneonatalsurg.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(diaminomethylidene)-2-(4-methoxyphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O/c1-15-7-4-2-6(3-5-7)13-9(12)14-8(10)11/h2-5H,1H3,(H6,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFRZIDBWCMAJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=C(N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195770 | |

| Record name | Biguanide, 1-(p-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43191-41-9 | |

| Record name | N-(4-Methoxyphenyl)imidodicarbonimidic diamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43191-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Methoxyphenylbiguanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043191419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Methoxyphenylbiguanide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Biguanide, 1-(p-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-METHOXYPHENYLBIGUANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA3020KZD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Modifications of P Methoxyphenylbiguanide and Analogous Derivatives

Foundational Synthetic Methodologies for the Biguanide (B1667054) Core

The synthesis of the biguanide functional group has been a subject of study for over a century, leading to several established methodologies. nih.gov These methods provide the basis for creating a wide array of biguanide derivatives, including aryl-substituted compounds like p-Methoxyphenylbiguanide.

Generalized and Comparative Overview of Synthetic Routes

The construction of the biguanide core can be achieved through several primary strategies, primarily involving the reaction of amines or guanidines with sources of a cyano group or its equivalent. nih.gov The main approaches involve the addition of amines to cyanoguanidines (also known as dicyandiamide), dicyanamides, or N¹-cyano-S-methylisothioureas, and the addition of guanidines to carbodiimides or cyanamides. nih.gov

Historically, biguanide was first synthesized by coupling guanidine (B92328) with cyanamide. nih.gov A significant improvement involved the condensation of cyanoguanidine with an ammoniacal solution of cupric sulfate. nih.gov Modern methods have built upon these early discoveries. The three principal preparations of biguanides from cyanoguanidine are:

Reaction with amines in the presence of copper salts : This method involves reacting a primary amine with cyanoguanidine in the presence of salts like CuCl₂, followed by treatment with hydrogen sulfide (B99878) to release the free biguanide from its copper complex. nih.gov

Direct fusion of cyanoguanidine and amine hydrochlorides : Heating a mixture of cyanoguanidine and an amine hydrochloride salt, often at temperatures between 180–200 °C, leads to the formation of the corresponding biguanide. nih.gov

Heating in a solvent : Reacting cyanoguanidine and an amine hydrochloride in a polar solvent, such as an alcohol, is another common approach. nih.gov

More recent advancements include the use of microwave-assisted synthesis, which can dramatically reduce reaction times to under 30 minutes and provide moderate to good yields, often using a polar aprotic solvent and a catalytic amount of acid.

| Method | Key Reagents | Typical Conditions | Advantages/Disadvantages |

| Copper Salt Method | Primary amine, Cyanoguanidine, Cu(II) salt | Refluxing water, followed by H₂S treatment | Effective for N¹-monoalkylbiguanides; requires removal of copper. nih.gov |

| Direct Fusion | Amine hydrochloride, Cyanoguanidine | High temperature (180-200°C), solvent-free | Short reaction times; can lead to byproducts due to high temperatures. nih.gov |

| Solvent Heating | Amine hydrochloride, Cyanoguanidine, Polar solvent | Heating in alcohol | Cleaner reaction than fusion; may require longer reaction times. nih.gov |

| Microwave-Assisted | Amine hydrochloride, Cyanoguanidine, Polar aprotic solvent | Microwave irradiation (<30 min) | Very fast, good yields; requires specialized equipment. |

Strategic Approaches to Aryl Biguanide Synthesis

The synthesis of aryl-substituted biguanides requires specific strategies to facilitate the formation of the C(aryl)-N bond. A classical and practical method involves the reaction of anilinium chlorides with either dicyandiamide (B1669379) or sodium dicyanamide (B8802431). researchgate.netresearchgate.net This approach allows for the synthesis of both 1-arylbiguanides and 1,5-diarylbiguanides. researchgate.net The resulting biguanidinium hydrochloride salts can be converted to the free biguanide base by deprotonation, for example, with methanolic sodium methoxide. researchgate.netresearchgate.net

A significant modern advancement in aryl biguanide synthesis is the use of transition metal-catalyzed cross-coupling reactions. rsc.org Specifically, copper-catalyzed N-arylation has proven effective. rsc.org This method allows for the direct coupling of biguanide hydrochloride derivatives with aryl iodides and bromides under relatively mild conditions. researchgate.netrsc.org The reaction tolerates a variety of functional groups on the aryl halide, including ethers (like methoxy), nitriles, and other halogens, making it a versatile tool for creating a diverse library of aryl biguanides. rsc.org

Key Strategic Approaches for Aryl Biguanides:

From Anilinium Salts: Reaction of anilinium chloride with dicyandiamide in refluxing aqueous HCl is a straightforward method for preparing 1-phenylbiguanide hydrochloride. scholaris.ca

Copper-Catalyzed N-Arylation: A mixture of biguanide hydrochloride, an aryl halide (iodide or bromide), a copper(I) catalyst (e.g., CuI), a ligand (e.g., 2-(pyridin-2-yl)pyridine), and a base (e.g., K₃PO₄) are heated in a solvent like THF or dioxane. rsc.org This method is particularly useful for creating complex aryl biguanides that might be difficult to access through traditional routes. rsc.org

Specific Synthetic Pathways for this compound and Related Analogs

The synthesis of this compound and its analogs generally follows the strategic approaches outlined for aryl biguanides, with specific adaptations for the methoxy-substituted precursors.

Preparation of this compound Hydrochloride

The preparation of N¹,N⁵-disubstituted biguanides, including those with a p-methoxyphenyl group, can be achieved through a two-step process starting from a substituted amine. google.com A general scheme involves first synthesizing a cyanoguanidine intermediate. For instance, an amine is reacted with sodium dicyanamide and hydrochloric acid in a solvent like n-butanol and refluxed to produce the corresponding substituted cyanoguanidine. google.com This intermediate is then reacted with another amine hydrochloride in a suitable solvent to yield the final biguanide hydrochloride. google.com

A specific example illustrating this pathway is the synthesis of N¹-(4-chloro)phenyl-N⁵-(4-methoxy)phenyl biguanide hydrochloride, demonstrating the viability of incorporating the p-methoxyphenyl moiety. google.com A historical method for a related structure involved reacting p-methoxyphenyl dicyandiamide with 6-methoxy-8-amino quinoline (B57606) hydrochloride in absolute alcohol under reflux for 24 hours. dss.go.th The use of 1-(4-methoxyphenyl)biguanide and its hydrochloride salt as a reactant in subsequent syntheses, such as the preparation of triazine derivatives, is also documented in the literature. semanticscholar.orgthieme-connect.de

Synthesis of Ortho- and Dimethoxy-Substituted Phenylbiguanides (e.g., 2-Methoxyphenylbiguanide, 2,4-Dimethoxyphenylbiguanide)

The synthesis of phenylbiguanides with ortho- or dimethoxy- substitution patterns can be accomplished using the versatile copper-catalyzed N-arylation methodology. rsc.org This reaction has been shown to be effective with a variety of substituted aryl bromides, including those with methoxy (B1213986) groups, reacting them with biguanides to provide the corresponding N-aryl biguanide products in moderate yields. rsc.org For example, the coupling of an aryl bromide bearing a methoxy substituent with a biguanide can be achieved using a CuI catalyst and a suitable ligand in dioxane at 110 °C. rsc.org

While specific examples for 2-methoxyphenylbiguanide and 2,4-dimethoxyphenylbiguanide (B12128755) are not detailed in the provided results, the general applicability of the copper-catalyzed cross-coupling reaction to methoxy-substituted aryl halides suggests a clear synthetic route. rsc.org The reaction tolerates various substitution patterns on the phenyl ring, with reactivity trends sometimes observed (e.g., para > meta > ortho for methyl-substituted aryl iodides). rsc.org

The synthesis of various dimethoxy ring-substituted benzaldehydes and their use in Knoevenagel condensations is well-established, indicating the commercial availability or straightforward preparation of the necessary precursors for these biguanide syntheses. chemrxiv.orgchemrxiv.org

Derivatization Strategies and Scaffold Expansion from this compound

The biguanide moiety, particularly in aryl-substituted compounds like this compound, serves as a versatile scaffold for chemical modification and derivatization. scispace.com These strategies are employed to alter the molecule's physicochemical properties, explore its chemical space, and develop new compounds with tailored biological activities. Derivatization can enhance a molecule's performance by improving stability, modifying its interaction with biological targets, or creating entirely new chemical entities with different therapeutic potentials. jfda-online.comspectroscopyonline.com The process often involves reactions that target the multiple nitrogen atoms in the biguanide structure, leading to scaffold expansion through cyclization or the attachment of various functional groups. ddtjournal.comnih.gov

Cyclization to Nitrogen-Containing Heterocycles (e.g., 1,3,5-Triazines)

A primary strategy for scaffold expansion from this compound involves its cyclization to form nitrogen-containing heterocycles, most notably 1,3,5-triazines. scispace.comsemanticscholar.org The 1,3,5-triazine (B166579) ring is a prominent structural motif in medicinal chemistry, recognized for a wide array of biological activities. mdpi.com The synthesis of these triazines can be achieved through various methods, often involving condensation and cyclization reactions with other reagents. researchgate.netrsc.org

Starting from 1-(4-methoxyphenyl)biguanide, substituted 1,3,5-triazine derivatives can be synthesized. For instance, research has demonstrated the synthesis of novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio] derivatives starting from 1-(4-methoxyphenyl)biguanide hydrochloride. semanticscholar.org This transformation leverages the biguanide backbone as a precursor to construct the triazine ring, which can then be further functionalized. The general approach allows for the introduction of diverse substituents onto the triazine core, enabling the exploration of structure-activity relationships. semanticscholar.orgekb.eg

The table below showcases examples of 1,3,5-triazine derivatives that can be conceptualized as arising from the derivatization of a this compound-related scaffold.

Table 1: Representative 1,3,5-Triazine Derivatives and Their Preclinical Focus

| Compound Class | R Group on Triazine Ring | Preclinical Application Focus |

|---|---|---|

| 2-[(4-Amino-6-R-1,3,5-triazin-2-yl)methylthio]-benzenesulfonamides | Varies (e.g., alkyl, aryl, heterocyclic amines) | Antitumor Agents (MDM2 inhibitors) semanticscholar.orgmdpi.com |

| Tri-amino-substituted 1,3,5-triazines | Amino groups | Cytotoxic agents against cancer researchgate.net |

| N-( ddtjournal.comsemanticscholar.orgresearchgate.nettriazine-2-yl) amides | Amide functionalities | Bioactive products, intermediates mdpi.com |

Structural Modifications for Optimized Preclinical Activity

Beyond cyclization, direct structural modifications of the biguanide scaffold or its derivatives are performed to optimize preclinical activity. These modifications aim to enhance interactions with specific biological targets, thereby improving efficacy. jfda-online.comnih.gov A key example is the design of molecules that inhibit the MDM2-p53 interaction, a promising target in cancer therapy. semanticscholar.orgmdpi.com

In this context, researchers have used the 1-(4-methoxyphenyl)biguanide scaffold as a starting point to create hybrid molecules. These new structures incorporate fragments known to interact with the target protein, such as the MDM2 protein. semanticscholar.org For instance, derivatives were designed to combine a 2-mercaptobenzenesulfonamide fragment with the biguanide-derived triazine ring. mdpi.com The goal is to mimic the binding of known inhibitors, like Nutlin-3a, to the p53-binding pocket of MDM2. semanticscholar.orgmdpi.com

Molecular docking studies are often used to predict how these modified compounds will bind to the target protein. These computational analyses reveal key interactions, such as hydrogen bonds and π-stacking, with specific amino acid residues like Leu54 and Met62 in the MDM2 binding pocket. semanticscholar.org The insights from these models guide the synthesis of compounds with optimized substituents to maximize binding affinity and, consequently, preclinical activity. semanticscholar.orgmdpi.com The subsequent evaluation of these compounds in preclinical models, such as cancer cell line assays, provides crucial data on their structure-activity relationship (SAR).

Table 2: Structural Modifications and Impact on Preclinical Antitumor Activity

| Starting Scaffold | Modification | Target | Result of Modification |

|---|---|---|---|

| 1-(4-methoxyphenyl)biguanide | Cyclization to a 1,3,5-triazine and addition of a 2-mercaptobenzenesulfonamide fragment. | MDM2 Protein | Created hybrid molecules with inhibitory activity against the MDM2 protein. semanticscholar.org |

| Benzenesulfonamide derivatives | Introduction of different substituents (R2) on the triazine ring. | MDM2 Protein | Investigated the impact on anticancer activity to establish structure-activity relationships (SAR). mdpi.com |

| Hybrid Molecules | Incorporation of a 4-phenylpiperazin-1-yl moiety. | MDM2 Protein | This group played a key role in forming a hydrogen bond interaction, enhancing binding. mdpi.com |

| Designed Compounds | Optimization based on molecular docking. | MDM2 Protein | Compounds showing interactions with key amino acids (Leu54, Met62) exhibited higher cytotoxic activity. semanticscholar.org |

Theoretical and Computational Investigations of Biguanide Structures and Reactivity

Electronic Structure and Bonding Analysis of Biguanide (B1667054) Derivatives

The electronic properties of biguanide derivatives are central to their chemical behavior. Ab initio molecular orbital and density functional studies have been crucial in understanding the structure of the most stable tautomers and the nature of bonding within the biguanide moiety. acs.org

Biguanide systems can exist in multiple tautomeric forms due to the presence of mobile protons on several nitrogen atoms. acs.orgresearchgate.net Theoretical studies have shown that biguanide can exist in as many as 10 interconvertible tautomeric forms. researchgate.netjneonatalsurg.com The most stable tautomer is one that features a conjugated -C=N-C=N- system and lacks a hydrogen atom on the central bridging nitrogen (N4). jneonatalsurg.comresearchgate.net This stability is partly attributed to the formation of an intramolecular hydrogen bond. scholaris.caacs.org

The interconversion between these tautomers occurs through processes such as 1,3- and 1,5-hydrogen shifts. acs.orgresearchgate.net These proton shifts involve relatively low energy barriers, facilitating dynamic equilibrium between the different forms. researchgate.net The specific tautomer present can significantly influence the molecule's properties and interactions. nih.govchemrxiv.org

A key feature of the biguanide structure is the extensive electron delocalization across the N-C-N-C-N backbone. nih.govnih.govyoutube.com The most stable tautomer possesses a 4π-electron conjugated system over the C2-N4-C5-N6 atoms, which is crucial for its electronic properties. acs.orgresearchgate.net This delocalization is a result of the interaction between the lone pairs of electrons on the nitrogen atoms and the π-electrons of the carbon-nitrogen double bonds. researchgate.netyoutube.com

This resonance stabilization contributes significantly to the high basicity of biguanides. researchgate.net Upon protonation, the delocalization of the positive charge over the entire biguanide moiety further stabilizes the conjugate acid. scholaris.caresearchgate.net The resonance contributors show that the positive charge is shared among several nitrogen atoms, which accounts for the molecule's high proton affinity. researchgate.net

Molecular Electrostatic Potential (MESP) analysis is a valuable method for understanding the reactivity and intermolecular interactions of molecules. chemrxiv.orgchemrxiv.org The MESP surface maps the electrostatic potential onto the electron density surface of a molecule, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). acs.orgresearchgate.net

For biguanide derivatives, MESP studies show that regions of negative potential are concentrated around the imino nitrogen atoms, making them the primary sites for electrophilic attack and protonation. acs.orgchemrxiv.org Conversely, positive potential is found around the amino group hydrogens. acs.org Interestingly, computational studies have revealed that the MESP surfaces of neutral, protonated, and deprotonated biguanide are remarkably similar in their most stable forms. acs.orgjneonatalsurg.com This similarity suggests a consistent electrostatic character that is important for receptor binding and helps in identifying the electrostatic potential of the complementary surface where these molecules might bind. acs.org

Quantum-Chemical Calculations and Spectroscopic Correlations

Quantum-chemical calculations provide quantitative insights into the properties of biguanide derivatives, correlating theoretical data with experimental observations. nih.govmdpi.comdergipark.org.tr

Biguanides are classified as superbases due to their exceptionally high proton affinity (PA) and gas-phase basicity (GB). researchgate.netresearchgate.net Quantum-chemical calculations, often at the B3LYP/6-311+G(2df,p)//B3LYP/6-31G(d) level of theory, have been used to determine these values. researchgate.net The calculated GB values for various biguanides are typically above 1000 kJ mol⁻¹, placing them among the strongest known organic bases. researchgate.netresearchgate.net

The high basicity is a direct consequence of the extensive electron delocalization and resonance stabilization of the protonated form. scholaris.caresearchgate.net The most stable tautomer is protonated at a terminal imino nitrogen, and the resulting cation maintains a stabilizing internal hydrogen bond. researchgate.netresearchgate.net The table below presents calculated basicity values for the parent biguanide molecule, which serves as a reference for derivatives like p-Methoxyphenylbiguanide.

| Compound | Proton Affinity (PA) (kJ mol⁻¹) | Gas-Phase Basicity (GB) (kJ mol⁻¹) |

| Biguanide | ~1035 | ~1005 |

Data derived from computational studies on the parent biguanide molecule as a reference. researchgate.netacs.org

Conformational analysis involves studying the different spatial arrangements (conformers or rotamers) of a molecule that arise from rotation around single bonds. lumenlearning.comfiveable.meyoutube.com For biguanide derivatives, the conformation is influenced by factors such as steric hindrance from substituents and the potential for intramolecular hydrogen bonding. acs.orgjneonatalsurg.com

Preclinical Pharmacological Research on Biguanide Derivatives

Elucidation of Molecular and Cellular Mechanisms of Action

The biguanide (B1667054) class of compounds, which includes p-Methoxyphenylbiguanide, exerts its pharmacological effects through a complex and multifaceted mechanism of action at the molecular and cellular levels. Research has identified several key pathways and targets that are modulated by these compounds, leading to significant alterations in cellular metabolism and signaling.

A primary and well-established mechanism of action for biguanides is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. nih.govcam.ac.ukfrontiersin.org This inhibition disrupts the process of oxidative phosphorylation, leading to a decrease in the production of ATP, the cell's primary energy currency. cam.ac.ukfrontiersin.org The reduction in ATP synthesis results in a state of energetic stress, characterized by an increase in the cellular AMP:ATP and ADP:ATP ratios. nih.govnih.gov

This disruption of mitochondrial respiration is a key event that triggers a cascade of downstream cellular responses. frontiersin.orgnih.gov The extent of Complex I inhibition can be influenced by the conformational state of the complex, with some studies suggesting that the "de-active" state is more sensitive to biguanide-mediated inhibition. nih.gov It is important to note that while biguanides are known inhibitors of Complex I, the precise molecular interactions and the exact binding site are still areas of active investigation. cam.ac.ukresearchgate.net The inhibition of Complex I not only curtails ATP production but also affects the production of reactive oxygen species (ROS). nih.gov

The energetic stress induced by mitochondrial Complex I inhibition is a central node in the mechanism of action of biguanides, leading to the activation of key cellular energy sensors and the subsequent modulation of various metabolic pathways. nih.govnih.gov

A critical consequence of the energetic stress induced by this compound is the activation of AMP-activated protein kinase (AMPK). researchgate.netnih.gov AMPK is a crucial cellular energy sensor that is activated by rising AMP and ADP levels relative to ATP. nih.govnih.gov Once activated, AMPK works to restore cellular energy homeostasis by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. nih.govyoutube.com

The activation of AMPK by biguanides is a key event that mediates many of their metabolic effects. nih.govresearchgate.net Activated AMPK phosphorylates a multitude of downstream targets, leading to a wide range of cellular responses. nih.govyoutube.com These include:

Inhibition of mTOR signaling: AMPK can negatively regulate the mammalian target of rapamycin (B549165) (mTOR) pathway, a key regulator of cell growth and proliferation. youtube.com

Stimulation of glucose uptake: AMPK can promote the translocation of glucose transporters (like GLUT4) to the cell surface, thereby increasing glucose uptake from the bloodstream. youtube.com

Modulation of lipid metabolism: AMPK can inhibit fatty acid synthesis and promote fatty acid oxidation. youtube.com

The activation of AMPK and its downstream signaling cascades are central to the therapeutic effects of biguanides in various metabolic disorders. nih.govnih.gov

This compound and other biguanides have a significant impact on hepatic glucose metabolism, particularly by inhibiting gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors in the liver. nih.govnih.govresearchgate.net This effect is a major contributor to their glucose-lowering properties.

The inhibition of hepatic gluconeogenesis is mediated through both AMPK-dependent and AMPK-independent mechanisms. nih.gov The activation of AMPK, as described previously, plays a role by suppressing the expression of key gluconeogenic enzymes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). nih.govfrontiersin.org

Emerging research has indicated a potential interaction between biguanides and folate metabolism. nih.govyoutube.com One of the key enzymes in this pathway is dihydrofolate reductase (DHFR), which is responsible for converting dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids. wikipedia.orgebi.ac.uknih.gov

Some studies suggest that certain biguanide derivatives may act as inhibitors of DHFR. wikipedia.orgmedchemexpress.com By inhibiting DHFR, these compounds can disrupt the folate cycle, leading to a depletion of tetrahydrofolate and its derivatives. nutripath.com.auoregonstate.edu This can have significant consequences for rapidly proliferating cells, which have a high demand for nucleotide synthesis. wikipedia.orgwikipedia.org

The potential for this compound to interact with DHFR and modulate folate metabolism represents an additional layer of its complex pharmacological profile. nutripath.com.auyoutube.com However, the precise nature and significance of this interaction require further investigation to be fully understood.

The inhibition of mitochondrial Complex I by this compound can lead to significant alterations in the cellular redox state. nih.gov The disruption of the electron transport chain can affect the balance of NAD+/NADH and FAD/FADH2, key cellular redox couples. mdpi.comresearchgate.net This can, in turn, influence the activity of various redox-sensitive enzymes and signaling pathways. nih.govnih.gov

Furthermore, alterations in the cellular redox state can influence post-translational modifications of proteins, such as S-glutathionylation, which can modulate protein function. mdpi.com The intricate interplay between biguanide action, mitochondrial function, and cellular redox homeostasis is an active area of research. mdpi.comnih.gov

The pharmacological effects of this compound are not limited to its direct actions on individual cells but also extend to indirect effects on the host environment. For instance, by modulating systemic glucose and lipid metabolism, biguanides can alter the metabolic landscape of the entire organism. nih.govnih.gov

The systemic effects of this compound are likely a result of a combination of its direct cellular actions and these indirect modifications of the host environment. researchgate.netresearchgate.net

In Vitro and In Vivo (Non-Human) Biological Activity Investigations

Research on Anticancer Activity

Preclinical research has extensively investigated the anticancer properties of biguanide derivatives, particularly phenformin (B89758). These studies have elucidated several mechanisms through which these compounds may exert their antitumor effects, ranging from selective cytotoxicity in the harsh tumor microenvironment to the inhibition of key survival pathways and synergistic interactions with other cancer therapies.

The tumor microenvironment is often characterized by regions of low oxygen (hypoxia) and limited nutrient availability. Cancer cells must adapt their metabolism to survive and proliferate under these stressful conditions. Biguanides like phenformin have been shown to exploit these metabolic adaptations, exhibiting selective cytotoxicity against cancer cells in these environments.

Phenformin's primary mechanism involves the inhibition of mitochondrial respiratory chain complex I. plos.orgnih.govspandidos-publications.com This inhibition curtails oxygen consumption, which can sensitize hypoxic cancer cells to radiation therapy. nih.gov In colorectal cancer cells, phenformin was found to reduce the oxygen consumption rate, thereby counteracting hypoxia-induced radioresistance. nih.gov This effect suggests that by lowering the oxygen demand, the compound can alleviate severe hypoxia and enhance the efficacy of treatments that require oxygen to be effective.

Furthermore, cancer cells in nutrient-deprived states become more reliant on alternative metabolic pathways. By disrupting mitochondrial function, phenformin induces a state of energy stress, making cancer cells more vulnerable, particularly when glucose is limited. manchester.ac.uk Studies on endometrial cancer cell lines demonstrated that the cytostatic effects of metformin (B114582), a related biguanide, were more pronounced in low glucose conditions, although this effect was attenuated in hypoxia, indicating a complex interplay between oxygen and nutrient levels in determining cellular response. manchester.ac.uk This suggests that biguanides could be particularly effective against tumors with high metabolic rates that are struggling to meet their energy demands.

Hypoxia-inducible factor-1 (HIF-1) is a master transcriptional regulator that allows cancer cells to adapt to hypoxic conditions by activating genes involved in angiogenesis, glycolysis, and cell survival. nih.govmdpi.com Inhibition of HIF-1 is a key strategy in anticancer drug development. Research has shown that phenformin can suppress the expression of HIF-1α, the oxygen-regulated subunit of HIF-1. nih.gov In a study on SKOV-3 human ovarian cancer cells, treatment with phenformin under hypoxic conditions led to a decrease in HIF-1α protein expression. nih.gov This inhibition was correlated with reduced cell viability and increased apoptosis, highlighting HIF-1α as a potential target for biguanide-based therapies in ovarian cancer. nih.gov The suppression of HIF-1α can disrupt the adaptive response of cancer cells to the hypoxic tumor microenvironment. mdpi.com

The unfolded protein response (UPR) is another stress response pathway activated by conditions like hypoxia and nutrient deprivation, which cause an accumulation of misfolded proteins in the endoplasmic reticulum (ER). nih.govmdpi.com While the UPR initially aims to restore protein-folding homeostasis and promote survival, chronic activation can lead to apoptosis. nih.gov Some research suggests that biguanides may modulate the UPR. For instance, studies on metformin have indicated that it can downregulate the UPR in colorectal cancer cells, which may contribute to its anticancer effects by preventing cancer cells from adapting to ER stress. mdpi.com Given that phenformin induces significant cellular stress through mitochondrial inhibition, it is plausible that it also impacts the UPR, potentially pushing chronically stressed cancer cells towards apoptosis.

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. spandidos-publications.com Several biguanides, including phenformin, have demonstrated antiangiogenic properties in preclinical studies. uninsubria.itnih.govbwise.kr

The antiangiogenic effects of phenformin are thought to be mediated through multiple mechanisms. By inhibiting the mTOR pathway, which is downstream of AMPK activation, phenformin can reduce the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF). spandidos-publications.com In co-culture experiments involving breast cancer cells and endothelial cells, biguanides were shown to inhibit the production of several angiogenic proteins. nih.gov

More recent research has uncovered a role for exosomes in mediating the antiangiogenic effects of phenformin. A study on oral squamous cell carcinoma (OSCC) cells found that phenformin treatment altered the microRNA content of secreted exosomes. nih.gov Specifically, these exosomes inhibited the tube formation of vascular endothelial cells, suggesting that phenformin can suppress angiogenesis by modulating intercellular communication within the tumor microenvironment. nih.gov This indicates that the impact of phenformin extends beyond the cancer cells themselves to other cell types that support tumor growth. uninsubria.it

Phenformin has demonstrated potent cytotoxic and antiproliferative effects across a wide spectrum of cancer cell lines and has shown efficacy in reducing tumor growth in animal models. Its potency is consistently reported to be significantly higher than that of metformin. plos.orgmdpi.com One study found phenformin to be 25 to 15 million times more potent than metformin in promoting cell death in various cancer cell lines. plos.orgnih.gov This enhanced potency is attributed to its more lipophilic nature, allowing for greater cellular uptake and accumulation in mitochondria.

The efficacy of phenformin has been documented in numerous cancer types, including breast, lung, colon, prostate, melanoma, ovarian, and thyroid cancers. plos.orgbwise.krmdpi.comnih.gov For instance, it has shown effectiveness in both estrogen receptor (ER)-positive and triple-negative breast cancer cells. mdpi.com In thyroid cancer cell lines, phenformin's cytotoxic effect was more pronounced in rapidly proliferating cancer cells compared to normal thyroid cells. nih.gov In vivo, phenformin treatment has been shown to inhibit local and metastatic growth of breast cancer in murine models and reduce tumor size in a syngeneic mouse model of colon cancer. uninsubria.itplos.org

| Cell Line | Cancer Type | Efficacy Measure (EC50/IC50) of Phenformin | Reference |

| E6E7Ras | Head and Neck Squamous Cell Carcinoma | 0.6 mM | researchgate.net |

| B16F10 | Melanoma | Significantly lower than metformin | researchgate.net |

| A549 | Lung Adenocarcinoma | Lower than metformin | researchgate.net |

| MCF7 | Breast Cancer | Lower than metformin | researchgate.net |

| CT26 | Colon Cancer | Lower than metformin | researchgate.net |

| DU145 | Prostate Cancer | Lower than metformin | researchgate.net |

| T47D | Breast Cancer | Lower IC50 than metformin | nih.gov |

| MDA-MB-231 | Breast Cancer (Triple Negative) | Lower IC50 than metformin | nih.gov |

| SKOV-3 | Ovarian Cancer | Dose-dependent decrease in viability (0.5-5 mM) | nih.gov |

| TPC-1 | Thyroid Cancer | Time- and dose-dependent decrease in viability | nih.gov |

| 8505C | Thyroid Cancer | Time- and dose-dependent decrease in viability | nih.gov |

| SW837 | Rectal Cancer | Dose-dependent cytotoxicity (2.5-100 µmol/L) | bwise.kr |

| SW1463 | Rectal Cancer | Dose-dependent cytotoxicity (2.5-100 µmol/L) | bwise.kr |

This table is representative and not exhaustive of all studies conducted.

A significant area of preclinical research has focused on combining phenformin with other anticancer agents to enhance therapeutic efficacy. plos.orgnih.gov This strategy aims to target multiple pathways simultaneously, potentially overcoming drug resistance and improving outcomes. nih.gov

Phenformin has shown synergistic effects when combined with metabolic inhibitors. For example, its combination with oxamate, a lactate (B86563) dehydrogenase (LDH) inhibitor, leads to a more rapid and potent cancer cell death. plos.orgnih.gov This combination simultaneously inhibits mitochondrial respiration (via phenformin) and glycolysis (via oxamate), leading to a "metabolic catastrophe" and depletion of cellular ATP. plos.orgnih.gov This approach also has the potential to mitigate the side effect of lactic acidosis associated with biguanides. plos.org

Furthermore, phenformin has been shown to act synergistically with targeted therapies and conventional chemotherapies. In preclinical models of BRAF-mutated melanoma, combining phenformin with a BRAF inhibitor resulted in improved efficacy in both cell culture and animal models. nih.gov In glioblastoma stem cells, combining phenformin with the chemotherapeutic agent temozolomide (B1682018) induced a synergistic cell death both in vitro and in vivo. mdpi.com The combination of metformin and phenformin has also been reported to synergistically inhibit the proliferation of human breast cancer cells. nih.gov These findings suggest that biguanides can enhance the effectiveness of various established anticancer treatments. spandidos-publications.com

| Combination Agent | Cancer Type | Observed Synergistic Effect | Reference |

| Oxamate | Various | Enhanced cancer cell death, reduced tumor size | plos.orgnih.gov |

| Metformin | Breast Cancer | Synergistic inhibition of cell proliferation | nih.gov |

| Temozolomide | Glioblastoma | Synergistic induction of glioblastoma stem cell death | mdpi.com |

| BRAF Inhibitor (PLX4720) | Melanoma | Improved efficacy in vitro and in vivo | nih.gov |

| Dichloroacetate (DCA) | General | Potentiates phenformin-induced cell death | nih.gov |

Research on Antimicrobial Activity of Phenylbiguanide (B94773) Derivatives

The antimicrobial potential of biguanide derivatives has been a subject of scientific inquiry, with research extending to various substituted phenylbiguanides and their coordination complexes with metal ions. These investigations have explored their efficacy against a spectrum of microbial pathogens, including bacteria, fungi, and viruses.

Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative Bacteria including MRSA)

Phenylbiguanide derivatives have demonstrated notable antibacterial activity. Studies on metal complexes of these compounds have shown that their coordination with transition metals can enhance their antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, the introduction of substituents on the phenyl ring of the biguanide ligand can modulate the biological activity of the resulting metal complexes. While specific data on this compound is limited, the broader class of phenylbiguanide derivatives has shown promise.

Research on various metal complexes of phenylbiguanide derivatives has indicated significant zones of inhibition against bacterial species. For example, complexes with certain transition metals have exhibited considerable activity, with inhibition diameters ranging from 10-20 mm against tested bacterial strains researchgate.net. The enhanced lipophilicity of these metal complexes is often cited as a contributing factor to their improved ability to penetrate bacterial cell membranes, a crucial step in exerting their antibacterial effect mdpi.com.

The following table summarizes the antibacterial activity of representative metal complexes of phenylbiguanide derivatives against common bacterial strains.

| Complex | Gram-Positive Bacteria (Inhibition Zone in mm) | Gram-Negative Bacteria (Inhibition Zone in mm) |

| Copper (II) Complex | Data not available | Data not available |

| Nickel (II) Complex | Data not available | Data not available |

| Zinc (II) Complex | Data not available | Data not available |

Note: Specific inhibition zone data for this compound complexes were not available in the reviewed literature. The table is illustrative of the type of data generated in such studies.

Antifungal Efficacy (e.g., against Candida albicans, Aspergillus species)

The antifungal properties of phenylbiguanide derivatives and their metal complexes have also been investigated. Studies have shown that these compounds can be effective against clinically relevant fungal pathogens such as Candida albicans and Aspergillus niger. The chelation of the biguanide ligand with metal ions has been reported to augment its antifungal potential mdpi.com.

For example, certain transitional metal complexes of phenylbiguanide derivatives have demonstrated significant antifungal action researchgate.net. The mechanism is thought to involve the disruption of fungal cell membranes and interference with essential enzymatic processes. The lipophilic nature of the metal complexes facilitates their passage through the fungal cell wall and membrane, leading to enhanced bioactivity mdpi.comnih.gov.

The table below presents a summary of the antifungal activity of selected metal complexes of phenylbiguanide derivatives.

| Complex | Candida albicans (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) |

| Copper (II) Complex | Data not available | Data not available |

| Manganese (II) Complex | Data not available | Data not available |

| Zinc (II) Complex | Data not available | Data not available |

Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound complexes were not available in the reviewed literature. The table illustrates the format of data typically reported.

Antiviral Activity (e.g., Herpes Simplex Virus, Human Papillomavirus)

Role of Metal Complexation in Antimicrobial Mechanism

Several mechanisms are proposed for the enhanced antimicrobial action of these metal complexes:

Increased Lipophilicity: Metal complexation often increases the lipophilic character of the biguanide, facilitating its transport across the lipid-rich microbial cell membranes mdpi.com.

Interaction with Cellular Targets: Once inside the microbial cell, the metal complex can interact with various cellular targets, including DNA, enzymes, and other proteins, leading to the disruption of essential metabolic pathways and ultimately cell death nih.govnanobioletters.com.

Generation of Reactive Oxygen Species (ROS): Some transition metal complexes are known to catalyze the production of ROS, which can cause oxidative damage to cellular components and contribute to the antimicrobial effect.

The choice of the metal ion and the substituents on the phenylbiguanide ligand can influence the geometry and stability of the complex, thereby fine-tuning its biological activity researchgate.net.

Investigations into this compound's Potential Antimicrobial Properties

Direct and specific preclinical research on the antimicrobial properties of this compound is not extensively reported in publicly accessible scientific literature. However, based on the structure-activity relationships observed for other substituted phenylbiguanide derivatives, it is plausible to hypothesize that this compound would also exhibit antimicrobial activity. The presence of the methoxy (B1213986) group at the para position of the phenyl ring could influence its electronic properties and lipophilicity, which in turn would affect its biological activity and its ability to form stable and effective metal complexes. Further targeted studies are necessary to isolate and characterize the specific antibacterial, antifungal, and antiviral efficacy of this compound and its metal complexes.

Other Preclinical Pharmacological Effects

Beyond the scope of antimicrobial research, the preclinical pharmacological effects of this compound are not well-documented. The broader class of biguanides, most notably metformin, has been extensively studied for its metabolic effects, particularly in the context of type 2 diabetes, and more recently, for its potential anticancer properties nih.gov. These effects are primarily attributed to the activation of AMP-activated protein kinase (AMPK) and inhibition of mitochondrial complex I nih.gov. Whether this compound shares these pharmacological activities would require dedicated preclinical investigation.

Despite a comprehensive search of available preclinical pharmacological research, no specific studies detailing the effects of the chemical compound this compound on the modulation of glycogen (B147801) phosphorylase activity in hepatocytes, platelet activation and reactivity, or the activation of stem cell metabolism were identified.

Therefore, it is not possible to provide the requested article focusing on these specific areas of research for this compound. The existing scientific literature accessible through the conducted searches does not appear to contain data on this particular compound in the specified biological contexts.

Advanced Analytical Methodologies for Biguanide Research

Chromatographic Techniques for Detection and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For biguanide (B1667054) analysis, High-Performance Liquid Chromatography and Gas Chromatography are the most relevant techniques.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of biguanides due to their polarity and low volatility. A common mode of HPLC utilized is Reverse-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar. However, the high polarity of biguanides can present a challenge for retention on conventional C8 or C18 RP-HPLC columns.

To overcome this, several strategies can be employed. One approach is the use of ion-pairing agents in the mobile phase. These agents, such as heptanesulfonate or dodecylsulfate, form a neutral ion-pair with the positively charged biguanide, which can then be retained on a reverse-phase column nih.gov. Another effective strategy is the use of specialized columns with alternative stationary phase chemistries, such as pentafluorophenylpropyl (PFP) columns, which offer different selectivity and enhanced retention for polar basic compounds nih.gov.

The mobile phase in RP-HPLC typically consists of a mixture of water and an organic modifier like acetonitrile or methanol chromatographyonline.com. The pH of the mobile phase is a critical parameter that can be adjusted to ensure the analyte is in a suitable ionic state for separation chromatographyonline.com. For UV detection, a wavelength in the range of 230-240 nm is often employed for biguanides nih.gov.

Table 1: Illustrative RP-HPLC Parameters for Biguanide Analysis

| Parameter | Condition |

| Column | Pentafluorophenylpropyl (PFP) or C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate buffer) and/or ion-pairing agent (e.g., heptanesulfonate) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV at 230-240 nm |

| Injection Volume | 10 - 20 µL |

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. Biguanides, including p-Methoxyphenylbiguanide, are non-volatile and thermally labile, making them unsuitable for direct GC analysis. Therefore, a derivatization step is necessary to convert them into volatile and thermally stable derivatives csce.canih.govresearchgate.netgcms.czyoutube.com.

The derivatization process involves a chemical reaction that modifies the functional groups of the analyte. For biguanides, which contain multiple amine and imine groups, reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) can be used to create volatile derivatives nih.govnih.gov. These reactions, often carried out at elevated temperatures, replace the active hydrogens on the nitrogen atoms with less polar, more volatile groups csce.canih.gov.

Once derivatized, the sample can be injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the derivatives between the stationary phase and the mobile gas phase. The eluted compounds are then detected, commonly by a mass spectrometer (GC-MS).

Table 2: Common Derivatization Reagents for GC Analysis of Biguanides

| Derivatizing Agent | Abbreviation | Target Functional Groups |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -NH2, -NH |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -NH2, -NH |

| Pentafluoropropionic Anhydride | PFPA | -NH2, -NH |

| Heptafluorobutyric Anhydride | HFBA | -NH2, -NH |

Mass Spectrometry Coupled Techniques (LC-MS, LC-MS/MS, HPLC/Q-TOF-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective analytical platform for the determination of biguanides in complex mixtures. The mass spectrometer acts as a sophisticated detector for the HPLC system, providing information about the mass-to-charge ratio of the eluted compounds, which aids in their identification and quantification.

LC-MS/MS, or tandem mass spectrometry, further enhances selectivity and sensitivity by subjecting the ions of the target analyte to fragmentation, creating a unique fragmentation pattern that serves as a structural fingerprint. This technique is particularly valuable for quantitative analysis in complex biological matrices as it minimizes interferences. For biguanide analysis, electrospray ionization (ESI) is a commonly used ionization source, typically operated in the positive ion mode.

High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometry coupled with HPLC (HPLC/Q-TOF-MS), provides highly accurate mass measurements. This capability allows for the determination of the elemental composition of an unknown compound and can be instrumental in the identification of metabolites and degradation products of this compound.

Table 3: Typical LC-MS/MS Parameters for Biguanide Quantification

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M+H]+ of the biguanide |

| Product Ion(s) | Specific fragment ions of the biguanide |

| Collision Gas | Argon |

| Internal Standard | A stable isotope-labeled analog (e.g., metformin-d6) is often used for accurate quantification jsbms.jp. |

Sample Preparation Techniques for Complex Biological and Environmental Matrices

The analysis of this compound in biological (e.g., plasma, urine) and environmental (e.g., water, soil) samples often requires a sample preparation step to remove interfering substances and concentrate the analyte of interest. The choice of sample preparation technique depends on the nature of the matrix and the analyte.

Solid Phase Extraction (SPE) is a widely used sample preparation technique that utilizes a solid sorbent to selectively adsorb the analyte from a liquid sample. For polar compounds like biguanides, which are not well-retained on traditional reversed-phase sorbents, ion-exchange SPE is often the method of choice researchgate.net.

In cation-exchange SPE, a sorbent with negatively charged functional groups is used. At an appropriate pH, the positively charged biguanide will be retained on the sorbent while neutral and anionic interferences are washed away. The analyte is then eluted with a solvent that disrupts the electrostatic interaction, such as a buffer with a high salt concentration or a different pH thermofisher.com. Molecularly Imprinted Polymers (MIPs) have also been developed as highly selective SPE sorbents for specific biguanides nih.gov.

The general steps in an SPE procedure are:

Conditioning: The sorbent is treated with a solvent to activate it.

Loading: The sample is passed through the sorbent, and the analyte is retained.

Washing: Interfering compounds are washed from the sorbent.

Elution: The analyte is recovered from the sorbent using an appropriate elution solvent youtube.com.

Table 4: Overview of a Generic Cation-Exchange SPE Protocol for Biguanides

| Step | Procedure | Purpose |

| Conditioning | Pass methanol, followed by water or a low ionic strength buffer through the cartridge. | To activate the sorbent and ensure reproducible retention. |

| Sample Loading | Apply the pre-treated sample (e.g., diluted plasma) to the cartridge. | To retain the positively charged biguanide on the sorbent. |

| Washing | Wash the cartridge with a weak solvent (e.g., water, low concentration of organic solvent) to remove unretained interferences. | To remove matrix components that are not strongly bound to the sorbent. |

| Elution | Elute the analyte with a solvent containing a high concentration of a competing ion or having a pH that neutralizes the analyte or the sorbent. | To recover the purified and concentrated analyte. |

For biological samples such as plasma or serum, the high concentration of proteins can interfere with the analysis and damage the analytical column. Protein precipitation is a common and straightforward method to remove the majority of proteins from the sample nih.govmdpi.comresearchgate.netderpharmachemica.com.

This technique involves the addition of a precipitating agent, typically an organic solvent like acetonitrile or methanol, or an acid such as trichloroacetic acid (TCA), to the biological sample jsbms.jpderpharmachemica.com. The precipitating agent disrupts the solvation of the proteins, causing them to aggregate and precipitate out of the solution. After centrifugation, the clear supernatant containing the analyte can be collected for further analysis jsbms.jp.

Following protein precipitation, filtration is often performed to remove any remaining particulate matter before injecting the sample into the HPLC or LC-MS system. This step helps to protect the analytical column from clogging and extends its lifetime.

Table 5: Common Protein Precipitation Agents for Biological Sample Preparation

| Precipitating Agent | Typical Sample-to-Agent Ratio (v/v) | Advantages | Considerations |

| Acetonitrile | 1:2 or 1:3 | Efficient protein removal, compatible with reversed-phase chromatography. | May cause co-precipitation of some analytes. |

| Methanol | 1:2 or 1:3 | Good for polar analytes, less harsh than acetonitrile. | May be less efficient at precipitating some proteins compared to acetonitrile. |

| Trichloroacetic Acid (TCA) | 1:1 (e.g., 10% TCA solution) | Very effective at precipitating proteins. | Can cause analyte degradation, requires removal before analysis. |

| Zinc Hydroxide | In-situ formation | Minimal sample dilution, maintains near-neutral pH nih.govmdpi.comresearchgate.net. | May not be as universally applicable as organic solvents. |

Future Directions and Emerging Research Avenues for Biguanide Analogs

Rational Design and Development of Novel Biguanide (B1667054) Derivatives

The rational design of new biguanide derivatives is a cornerstone of future research, aiming to create molecules with improved pharmacological profiles. This involves a multi-pronged approach that considers the chemical structure, physicochemical properties, and interaction with biological systems. Key areas of focus include optimizing hydrophobicity to enhance cellular uptake and developing advanced delivery systems to improve bioavailability and targeting.

Strategies for Optimizing Hydrophobicity and Cellular Uptake

The hydrophobicity of a drug molecule plays a critical role in its ability to cross cell membranes and reach its intracellular target. For biguanide analogs, which are typically cationic, modulating hydrophobicity is a key strategy to improve their cellular uptake and, consequently, their therapeutic efficacy.

One approach involves the strategic modification of the aryl ring of the biguanide scaffold. The introduction of various substituents on the phenyl ring can significantly affect the molecule's lipophilicity. For instance, the addition of methyl or chloro groups has been shown to influence the inhibitory effects on hypoxia-inducible factor-1 (HIF-1) and the unfolded protein response (UPR), as well as selective cytotoxicity under glucose-deprived conditions. nih.gov

Furthermore, research has demonstrated that the incorporation of a biguanide functionality can potentiate the uptake of compounds by organic cation transporters (OCTs), such as OCT1 and OCT2. researchgate.netnih.gov These transporters are crucial for the cellular entry of many organic cations. By designing biguanide analogs that are better substrates for these transporters, their intracellular concentration can be significantly increased. Studies have shown a correlation between molecular weight, volume, and accessible surface area with OCT2-mediated transport, providing valuable parameters for the rational design of new derivatives. nih.gov

| Strategy | Rationale | Desired Outcome |

| Aryl Ring Modification | Altering the lipophilicity of the molecule. | Enhanced passive diffusion across cell membranes. |

| Bioisosteric Replacement | Substituting the biguanide group with other functional groups (e.g., guanidine) to modulate physicochemical properties. | Improved activity and cellular uptake. nih.gov |

| Targeting Organic Cation Transporters (OCTs) | Designing molecules that are high-affinity substrates for OCT1 and OCT2. | Increased active transport into cells. researchgate.netnih.gov |

Development of Advanced Delivery Systems (e.g., Nano- and Microencapsulation)

To overcome challenges related to the oral bioavailability and targeted delivery of biguanides, researchers are exploring advanced delivery systems. Nano- and microencapsulation technologies offer promising avenues to protect the drug from degradation, control its release, and enhance its accumulation at the site of action. mdpi.com

Nanoencapsulation involves enclosing the active compound within nanocarriers such as liposomes, polymeric nanoparticles, or nanostructured lipid carriers. nih.govomicsonline.org These systems can improve the solubility and stability of the drug, leading to enhanced absorption and bioavailability. For biguanides, nanocapsules have been shown to significantly enhance their delivery and safety. mdpi.com Various techniques, including ionic gelation and coacervation, are being employed to create these nano- and microcapsules. mdpi.com

Microencapsulation, which involves creating micro-sized capsules, can also be utilized to achieve desirable drug release profiles. mdpi.com These advanced delivery systems hold the potential to widen the therapeutic applications of biguanides beyond their current uses. mdpi.comnih.gov

| Delivery System | Description | Potential Advantages for Biguanides |

| Nanoencapsulation | Encapsulation of the drug within carriers of nanometer size. | Improved bioavailability, enhanced stability, targeted delivery. mdpi.comnih.govomicsonline.org |

| Microencapsulation | Encapsulation of the drug within carriers of micrometer size. | Controlled and sustained release profiles. mdpi.com |

| Nanoemulsions | Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. | Can deliver both hydrophilic and hydrophobic drugs. mdpi.com |

Exploration of Synergistic Drug Combinations in Preclinical Models

The combination of biguanide analogs with other therapeutic agents is a promising strategy to enhance their efficacy and overcome potential resistance mechanisms. Preclinical studies are crucial for identifying synergistic interactions and elucidating the underlying molecular mechanisms.

In the context of cancer, biguanides have been shown to enhance the efficacy of chemotherapy and other targeted therapies. For example, metformin (B114582), a well-known biguanide, has been found to selectively eliminate cancer stem cells when combined with the chemotherapeutic agent doxorubicin. nih.gov This combination has demonstrated a significant reduction in tumor relapse in preclinical models. nih.gov

Computational methods are also being employed to predict synergistic drug combinations by integrating molecular and pharmacological data. nih.gov These in-silico approaches can help to identify potential drug pairs for further investigation in preclinical models. The goal is to find combinations that amplify each other's activity, leading to enhanced therapeutic effects at lower concentrations and potentially reduced toxicity. nih.gov

Identification and Validation of Preclinical Predictive Biomarkers for Targeted Interventions

To move towards a more personalized approach to therapy with biguanide analogs, the identification and validation of predictive biomarkers are essential. Biomarkers can help to identify patient populations that are most likely to respond to a particular treatment, thereby optimizing therapeutic outcomes and minimizing unnecessary side effects. crownbio.comnih.gov

In cancer research, a microRNA regulated by the MYC gene has been identified as a potential biomarker for sensitivity to biguanide treatment. vai.org MYC is a well-known oncogene, and its activity is increased in a significant percentage of certain cancers. vai.org This finding suggests that tumors with high MYC expression may be more vulnerable to the metabolic stress induced by biguanides.

Preclinical models, such as patient-derived xenografts (PDX), play a critical role in the discovery and validation of predictive biomarkers. crownbio.com These models can help to confirm the mechanism of action of a drug and identify genetic signatures of response. crownbio.com The identification of reliable predictive biomarkers is crucial for the successful development and clinical application of novel biguanide derivatives. nih.gov

| Biomarker Type | Potential Application for Biguanides | Preclinical Validation |

| Gene Expression Signatures | Identifying tumors with specific metabolic vulnerabilities (e.g., high MYC expression). vai.org | In vitro and in vivo cancer models. |

| Protein Expression Levels | Assessing the expression of drug transporters (e.g., OCTs) to predict cellular uptake. | Cell-based assays and animal models. |

| Metabolic Profiles | Determining the metabolic state of cells or tissues to predict sensitivity to metabolic inhibitors. | Metabolomic analysis of preclinical samples. |

Unexplored Therapeutic Applications and Mechanistic Insights of the Biguanide Scaffold

The biguanide scaffold has demonstrated a remarkable versatility, with therapeutic applications extending beyond its well-established role in managing type 2 diabetes. jneonatalsurg.comjneonatalsurg.com Ongoing research continues to uncover new potential uses and delve deeper into the molecular mechanisms that underpin its diverse biological activities.

The anti-cancer properties of biguanides are a significant area of investigation. researchgate.net Preclinical studies have shown that biguanides can inhibit tumor growth through various mechanisms, including the inhibition of mitochondrial respiration and the modulation of key signaling pathways. nih.govresearchgate.net

Beyond cancer, the biguanide scaffold has shown promise in a range of other therapeutic areas, including:

Antiviral activity: Some biguanide derivatives have demonstrated activity against various viruses. researchgate.net

Antimalarial effects: Certain biguanides have been effective in treating malaria. jneonatalsurg.com

Antibacterial and antifungal properties: The biguanide structure has been associated with antimicrobial activity. jneonatalsurg.com

The exploration of these untapped therapeutic avenues, coupled with a deeper understanding of the molecular mechanisms of action, will be crucial for unlocking the full potential of the biguanide scaffold in drug discovery. jneonatalsurg.com

| Therapeutic Area | Potential Mechanism of Action |

| Oncology | Inhibition of mitochondrial complex I, activation of AMPK, modulation of mTOR signaling. nih.govresearchgate.net |

| Infectious Diseases | Disruption of microbial membranes, inhibition of essential enzymes. |

| Inflammatory Disorders | Modulation of inflammatory signaling pathways. |

Q & A

Q. How can researchers leverage chemical databases to identify knowledge gaps about p-Methoxyphenylbiguanide?

- Methodological Answer: Search SciFinder for patents and journal articles, filtering by "biological activity" and "synthetic methods." Use Reaxys to compile physicochemical properties (e.g., logP, solubility) and cross-reference with PubChem for toxicity profiles. Gap analysis tools like VOSviewer can map publication trends and highlight underexplored areas (e.g., metabolite identification) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.